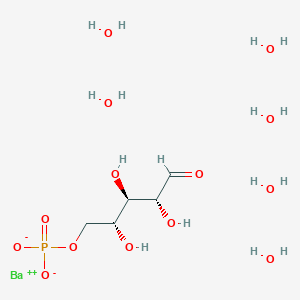
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is an organic compound that belongs to the monosaccharide phosphate family. It is commonly used as an intermediate in various biochemical pathways, especially in the biosynthesis of nucleotides and coenzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose-5-phosphate with barium hydroxide under controlled conditions to form the barium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar phosphorylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its role as a substrate in various biochemical pathways. It participates in the pentose phosphate pathway, where it is converted into other essential metabolites. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and contributing to the overall metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ribose-5-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Barium (2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl phosphate: Another barium salt with similar biochemical properties.
Uniqueness
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific structure and role in biochemical pathways. Its ability to act as a precursor for various phosphorylated sugars and its involvement in nucleotide biosynthesis make it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
15673-79-7 |
|---|---|
Formule moléculaire |
C5H11BaO8P |
Poids moléculaire |
367.44 g/mol |
Nom IUPAC |
barium(2+);(2,3,4-trihydroxy-5-oxopentyl) phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); |
Clé InChI |
SHTTVGFQKZHPCD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
SMILES isomérique |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Ba] |
SMILES canonique |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Ba] |
Key on ui other cas no. |
15673-79-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















